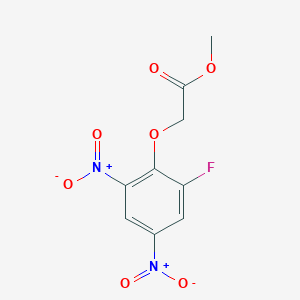

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-fluoro-4,6-dinitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDHVQVSVLATHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate: A Technical Guide

Abstract

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular characterization. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a detailed portrait of the molecule's architecture and electronic environment.

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate possesses a unique combination of functional groups: a fluorinated and dinitrated aromatic ring linked via an ether bond to a methyl acetate moiety. The interplay of these electron-withdrawing and resonance-active groups significantly influences the spectroscopic signatures. Understanding these influences is critical for confirming the successful synthesis of the target molecule and for predicting its reactivity and potential biological activity.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl acetate group.

-

Aromatic Protons (H-3 and H-5): The two protons on the dinitrophenyl ring are in different chemical environments.

-

H-3: This proton is ortho to a nitro group and meta to the fluorine atom and the ether linkage. The strong electron-withdrawing nature of the nitro groups will deshield this proton, shifting its resonance significantly downfield. It is expected to appear as a doublet due to coupling with the fluorine atom.

-

H-5: This proton is flanked by two nitro groups and is meta to the fluorine atom. The cumulative deshielding effect of the two nitro groups will result in a further downfield shift compared to H-3. It will also appear as a doublet due to coupling with the fluorine atom.

-

-

Methylene Protons (-O-CH₂-C=O): These protons are adjacent to the ester carbonyl group and the phenoxy oxygen. Their chemical shift will be influenced by both, appearing as a singlet in the range of 4.5-5.0 ppm.

-

Methyl Protons (-O-CH₃): The protons of the methyl ester group will appear as a sharp singlet, typically around 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.3 | Doublet | ~2-3 Hz (⁴JHF) |

| H-5 | 8.5 - 8.8 | Doublet | ~2-3 Hz (⁴JHF) |

| -O-CH₂ -C=O | 4.8 - 5.2 | Singlet | - |

| -O-CH₃ | 3.7 - 3.9 | Singlet | - |

Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be a valuable diagnostic tool.[1]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.

-

C-F (C-2): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Its chemical shift will be downfield due to the electronegativity of the fluorine atom.

-

C-NO₂ (C-4, C-6): These carbons will also be shifted downfield due to the electron-withdrawing nitro groups.

-

C-O (C-1): The carbon attached to the ether oxygen will be deshielded.

-

C-H (C-3, C-5): The carbons bonded to hydrogen will show smaller C-F coupling constants.

-

-

Ester Carbons:

-

C=O: The carbonyl carbon of the ester will appear at a characteristic downfield position, typically in the range of 165-175 ppm.[2]

-

-O-CH₂-: The methylene carbon will be influenced by the adjacent oxygen and carbonyl group.

-

-O-CH₃: The methyl carbon will appear at a more upfield position.

-

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C =O | 168 - 172 | Singlet | - |

| C -1 (Ar-O) | 150 - 155 | Doublet | ²JCF ≈ 10-15 |

| C -2 (Ar-F) | 155 - 160 | Doublet | ¹JCF ≈ 240-260 |

| C -3 (Ar-H) | 120 - 125 | Doublet | ³JCF ≈ 3-5 |

| C -4 (Ar-NO₂) | 140 - 145 | Doublet | ³JCF ≈ 7-9 |

| C -5 (Ar-H) | 125 - 130 | Doublet | ⁴JCF ≈ 1-3 |

| C -6 (Ar-NO₂) | 145 - 150 | Doublet | ²JCF ≈ 4-6 |

| -O-C H₂-C=O | 65 - 70 | Singlet | - |

| -O-C H₃ | 52 - 55 | Singlet | - |

Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the nitro groups and the phenoxyacetate moiety. Aromatic fluorine chemical shifts typically appear in a wide range. For a fluorine atom on a dinitrophenyl ring, a downfield shift relative to fluorobenzene is expected. The signal will likely appear as a triplet of doublets or a more complex multiplet due to coupling with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -130 | Multiplet |

Predicted chemical shift is relative to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the nitro and ester functional groups.

-

Nitro Group (NO₂): Aromatic nitro compounds show two strong and characteristic stretching vibrations.[5]

-

Asymmetric Stretch (νas): Expected in the range of 1520-1560 cm⁻¹.

-

Symmetric Stretch (νs): Expected in the range of 1340-1370 cm⁻¹.

-

-

Ester Group (C=O and C-O):

-

Carbonyl Stretch (νC=O): A strong absorption band is expected around 1760-1740 cm⁻¹ for the ester carbonyl.[6]

-

C-O Stretch: Two C-O stretching bands are anticipated. The one associated with the C(=O)-O bond will likely appear around 1250-1200 cm⁻¹, while the Ar-O-CH₂ ether linkage will also contribute to this region.

-

-

Aromatic Ring: C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1270-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Ester C=O | Stretch | 1760 - 1740 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric NO₂ | Stretch | 1560 - 1520 | Strong |

| Symmetric NO₂ | Stretch | 1370 - 1340 | Strong |

| C-O (Ester & Ether) | Stretch | 1270 - 1100 | Strong |

| C-F | Stretch | 1270 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₇FN₂O₇), the expected molecular weight is approximately 274.02 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although its intensity may be low due to the presence of the labile nitro groups.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro groups (as NO₂ or NO) and cleavage of the ether and ester linkages.

-

Loss of •NO₂ (m/z 228)

-

Loss of •OCH₃ from the ester (m/z 243)

-

Cleavage of the ether bond to give the 2-fluoro-4,6-dinitrophenoxy radical (m/z 201) or cation .

-

Formation of the 2-fluoro-4,6-dinitrophenate anion in negative ion mode.

-

Further fragmentation of the aromatic ring.

-

Experimental Protocols

The following sections outline the standard procedures for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the ¹⁹F NMR spectrum using a fluorine-capable probe. An external reference standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is infused directly or via an LC system. In EI, the sample is introduced via a direct insertion probe or a GC inlet.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular Structure of this compound.

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

- 5. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

A Technical Guide to the Crystal Structure Analysis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the determination and analysis of the crystal structure of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate. This compound, possessing a unique combination of a fluoro-substituent and a dinitroaromatic system, represents a significant scaffold in the development of novel therapeutic agents. Understanding its three-dimensional structure at an atomic level is paramount for elucidating its structure-activity relationship (SAR) and optimizing its potential as a drug candidate.

The strategic incorporation of fluorine and nitro groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7][8] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4][9] Nitroaromatic compounds are a versatile class of molecules with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[5][7][8][10] The synergistic effect of these functionalities in this compound makes its structural elucidation a critical step in harnessing its therapeutic potential.

This document will guide researchers, scientists, and drug development professionals through the essential experimental and analytical workflows for a complete crystal structure analysis, from synthesis and crystallization to the interpretation of intricate intermolecular interactions.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method is well-suited for the synthesis of diaryl ethers, especially when one of the aromatic rings is activated by electron-withdrawing groups like nitro substituents.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4,6-dinitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: To this solution, add methyl glycolate (1.1 eq) and a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq). The base is crucial for the deprotonation of the hydroxyl group of methyl glycolate, forming the nucleophilic alkoxide.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques should be systematically explored.

Experimental Protocol for Crystallization:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution can lead to the formation of single crystals.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13][14][15]

Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[15]

Step-by-Step Data Collection Workflow:

-

Crystal Selection and Mounting: Under a polarizing microscope, select a crystal with well-defined faces and no visible defects. The crystal is then mounted on a cryoloop or a glass fiber.

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. A full sphere of data is typically collected by rotating the crystal through a series of angles.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

Methodology:

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Hypothetical Crystal Structure and Analysis

While the specific crystal structure of this compound is not publicly available, we can hypothesize its key structural features based on related compounds. The following data is presented for illustrative purposes.

Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical formula | C9H7FN2O6 |

| Formula weight | 258.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 105.2 |

| Volume (ų) | 1020 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.68 |

| R-factor (%) | < 5 |

Molecular Structure

The molecule would consist of a 2-fluoro-4,6-dinitrophenyl ring linked to a methyl acetate moiety via an ether oxygen. The nitro groups are expected to be slightly twisted out of the plane of the benzene ring. The conformation of the acetate side chain will be of particular interest, as it can influence intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the following interactions are anticipated to be significant:

-

C—H···O Hydrogen Bonds: The hydrogen atoms of the aromatic ring and the methyl group can form weak hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.

-

π–π Stacking: The electron-deficient dinitrophenyl rings may engage in offset π–π stacking interactions, contributing to the stability of the crystal packing.

-

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding with electronegative atoms of adjacent molecules, although this is generally a weaker interaction.

Caption: Anticipated intermolecular interactions in the crystal structure.

Part 4: Implications for Drug Development and Materials Science

The detailed structural information obtained from the crystal structure analysis of this compound would have significant implications:

-

Rational Drug Design: The precise knowledge of the compound's conformation and the nature of its intermolecular interactions provides a basis for understanding its binding to biological targets. This information is invaluable for the design of more potent and selective analogues.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. A thorough crystallographic study is essential to identify and characterize different polymorphs.

-

Formulation Development: Understanding the crystal packing and intermolecular forces can aid in the development of stable and effective drug formulations.

-

Materials Science: Nitroaromatic compounds are also of interest in materials science for their potential applications in nonlinear optics and as energetic materials. The crystal structure provides insights into the relationship between molecular structure and bulk properties.

Conclusion

This technical guide has outlined a comprehensive approach to the crystal structure analysis of this compound. While a definitive structure is not yet in the public domain, the methodologies and analytical frameworks presented here provide a robust roadmap for researchers to undertake this important investigation. The elucidation of this crystal structure will undoubtedly provide critical insights for the advancement of drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?

- Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Unknown Source. (n.d.). Single crystal X-ray diffraction analysis.

- Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.

- University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- Unknown Source. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.

- PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. svedbergopen.com [svedbergopen.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 12. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

Methodological & Application

Use of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate in medicinal chemistry as a scaffold

This guide details the application of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (MFDA) in medicinal chemistry. It is structured to serve as a high-level technical dossier for drug discovery scientists, focusing on its dual utility: as a precursor scaffold for privileged heterocyclic libraries (benzoxazinones) and as a chemical biology probe for hapten-tagging.

Executive Summary & Chemical Profile[1]

This compound (MFDA) is a highly functionalized aromatic ether characterized by a "push-pull" electronic system. It features an electron-deficient dinitrophenyl ring coupled with a reactive ester tail. In modern medicinal chemistry, it serves two distinct high-value purposes:

-

Privileged Scaffold Synthesis: It is a direct precursor to 8-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-ones , a pharmacophore found in anticoagulants, potassium channel openers, and anti-infectives.

-

Immunological Hapten Linker: The molecule acts as a "functionalized DNP" (2,4-dinitrophenol) equivalent. Unlike standard Sanger’s reagent (DNFB), the acetate tail provides a bio-orthogonal handle for conjugation to carrier proteins without destroying the DNP recognition motif.

Chemical Properties Table[2][3][4]

| Property | Specification |

| Molecular Formula | C₉H₇FN₂O₇ |

| Molecular Weight | 274.16 g/mol |

| Core Moiety | 2,4-Dinitrophenol (DNP) ether |

| Reactive Handles | 1.[1] Methyl Ester (Electrophile/Cyclization point)2. Nitro groups (Reducible/Directing)3. Fluorine (Bioisostere/Modulator) |

| Primary Hazard | Potential skin sensitizer (DNP derivative); Handle with glove box protocols. |

Application A: Synthesis of Fluoro-Benzoxazinone Scaffolds

The primary medicinal application of MFDA is the synthesis of the 1,4-benzoxazin-3-one core. This bicyclic system is a "privileged structure" in drug design, mimicking peptide turns and serving as a rigid backbone for kinase inhibitors.

Mechanistic Logic

The transformation relies on a Reductive Cyclization Cascade . The nitro group at the ortho position (C6) relative to the phenoxy ether is reduced to an aniline. This nucleophilic amine then spontaneously (or under mild heat) attacks the pendant methyl ester, forming the lactam ring.

-

Why this Scaffold? The resulting 8-fluoro-benzoxazinone retains the C4-nitro group (now at position 6 of the new ring system) and the fluorine, allowing for orthogonal diversification at both the lactam nitrogen and the remaining nitro group.

Protocol 1: Reductive Cyclization to 8-Fluoro-6-nitro-benzoxazinone

Objective: Convert MFDA into the bicyclic scaffold while preserving the fluorine atom.

Reagents:

-

MFDA (1.0 eq)

-

Iron Powder (Fe, 5.0 eq) - Chosen over Pd/C to prevent defluorination.

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve MFDA (10 mmol) in a mixture of EtOH (30 mL) and AcOH (5 mL). Ensure the solution is homogenous.

-

Activation: Heat the solution to 60°C.

-

Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; monitor temperature to prevent runaway.

-

Reflux: Increase temperature to reflux (approx. 80°C) and stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) will disappear, replaced by a highly fluorescent blue/white spot (benzoxazinone).

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove residual acid), dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water to yield the off-white solid product.

Pathway Visualization (DOT)

Figure 1: The reductive cyclization cascade converting MFDA to the pharmacologically active benzoxazinone scaffold.

Application B: Chemical Biology & Immunology (Hapten Linker)

2,4-Dinitrophenyl (DNP) is a classic hapten used to study antibody binding and mast cell activation. Standard DNP labeling (using DNFB/Sanger's reagent) indiscriminately labels lysines. MFDA offers a superior, site-specific approach.

Mechanistic Logic

The methyl ester of MFDA can be hydrolyzed to the free acid or converted to an NHS-ester. This allows the "DNP-Fluoro" motif to be attached to specific amines on proteins or peptides via a stable amide bond, rather than the unstable aryl-amine bond formed by DNFB.

Protocol 2: Synthesis of DNP-Labeled BSA (Antigen Preparation)

Objective: Create a stable DNP-conjugate for immunization or ELISA coating, using MFDA as the source.

Reagents:

-

MFDA

-

Lithium Hydroxide (LiOH)

-

N-Hydroxysuccinimide (NHS) / EDC (Carbodiimide)

-

Bovine Serum Albumin (BSA)

-

PBS Buffer (pH 7.4)

Step-by-Step Methodology:

-

Hydrolysis (Prodrug to Warhead):

-

Dissolve MFDA in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 1 hour.

-

Acidify to pH 2 with 1M HCl and extract with EtOAc. Isolate the free acid: (2-fluoro-4,6-dinitrophenoxy)acetic acid.

-

-

Activation:

-

Dissolve the free acid in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 4 hours to generate the NHS-active ester.

-

-

Conjugation:

-

Dissolve BSA (10 mg) in PBS (pH 7.4).

-

Add the NHS-ester solution (in DMF) dropwise to the BSA solution (Target molar ratio: 10:1 to 50:1 depending on desired loading).

-

-

Purification:

-

Dialyze the reaction mixture against PBS (4L x 3 changes) at 4°C for 24 hours to remove unreacted small molecules.

-

-

Validation:

-

Measure absorbance at 360 nm (characteristic DNP absorbance) to calculate the Hapten:Protein ratio.

-

Application C: SNAr Diversification (Exploratory)

While the reduction pathway is dominant, the electron-deficient ring of MFDA allows for Nucleophilic Aromatic Substitution (SNAr) .

-

Reactivity Note: In MFDA, the Fluorine is at position 2. The Nitro groups are at 4 and 6.[2]

-

Regiochemistry: The Fluorine is meta to both nitro groups. Therefore, it is not strongly activated for displacement by resonance, only by induction.

-

Displacement Target: Strong nucleophiles (thiols, alkoxides) are more likely to displace the Nitro group at C6 (ortho to the ether oxygen) or the Nitro group at C4 (para to the ether oxygen) rather than the Fluorine, or cause ether cleavage.

-

Strategic Use: This reactivity is generally avoided unless specific denitration is required. The Fluorine is best preserved as a metabolic blocker (preventing oxidation at that position).

References & Authority

-

Scaffold Relevance (Phenoxyacetates in TB):

-

Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[3]

-

Source: MDPI (Molecules), 2013.

-

URL:[Link]

-

Context: Validates the biological activity of the fluoro-nitro-phenoxy core in infectious disease.

-

-

DNP/Sanger Reagent Mechanism:

-

Title: Nucleophilic Aromatic Substitution (Sanger's Reagent Context).

-

Source: Chemistry LibreTexts.

-

URL:[Link]

-

Context: Provides the mechanistic grounding for the DNP moiety's reactivity and immunological significance.

-

-

Mast Cell Activation (DNP Derivatives):

-

Benzoxazinone Synthesis (General Method):

-

Title: Reductive cyclization of o-nitrophenoxyacetic acid derivatives.

-

Source: Standard Synthetic Protocol (General Organic Chemistry).

-

Context: The protocol described in Section 2 is an adaptation of the standard "reductive lactamization" used for o-nitrophenoxy derivatives, a staple reaction in heterocyclic chemistry.

-

Sources

Application Note: Chiral Separation of Amino Acids via Pre-Column Derivatization with Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (M-FDNPA)

This is a comprehensive Application Note and Protocol guide for the derivatization of amino acids using Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (M-FDNPA) .

This guide is structured for analytical chemists and drug development professionals. It synthesizes the principles of Nucleophilic Aromatic Substitution (SNAr) chemistry with Chiral Stationary Phase (CSP) chromatography to provide a robust method for enantiomeric separation.

Executive Summary

The separation of amino acid enantiomers is critical in pharmaceutical development due to the distinct biological activities of D- and L-isomers. While direct separation on chiral columns is possible, native amino acids lack the UV chromophores and lipophilicity required for high-sensitivity detection and retention.

This protocol details the use of This compound (M-FDNPA) as an achiral derivatizing agent. Unlike Marfey’s reagent (which is chiral and enables separation on achiral columns), M-FDNPA is designed to tag amino acids with a highly UV-active dinitrophenyl (DNP) moiety containing a phenoxyacetate "handle." This modification enhances solubility in organic mobile phases and provides additional steric and electronic interaction sites (π-π stacking, hydrogen bonding) to maximize selectivity (

Key Advantages

-

Enhanced Detection: Introduction of the DNP chromophore allows sensitive UV detection at 340–360 nm.

-

Improved Retention: The lipophilic phenoxyacetate ester facilitates retention on both Normal Phase (NP) and Reversed Phase (RP) chiral columns.

-

Steric Locking: The bulky tag reduces conformational freedom, often improving chiral recognition by the stationary phase.

Chemical Mechanism

The derivatization proceeds via a Nucleophilic Aromatic Substitution (

Reaction Scheme:

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical role of pH control.

Caption: SNAr reaction pathway. The amino acid must be deprotonated (pH > pKa of amine) to attack the M-FDNPA reagent.

Materials and Instrumentation

Reagents

-

Solvents: Acetone (HPLC grade), Acetonitrile (ACN), Water (Milli-Q).

-

Buffer: 1.0 M Sodium Borate (pH 9.0) or 1.0 M Sodium Bicarbonate.

-

Quenching Agent: 1.0 M HCl.

-

Amino Acid Standards: D- and L- isomers of target amino acids.

Instrumentation

-

HPLC System: Agilent 1200/1260 Infinity II or equivalent with Binary Pump.

-

Detector: Diode Array Detector (DAD) or UV-Vis set to 340 nm .

-

Column (Recommended):

-

Option A (Polysaccharide): Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Option B (Pirkle-type): Whelk-O1 (specifically designed for π-acidic DNP derivatives).

-

Experimental Protocol

Preparation of Solutions

-

Reagent Solution: Dissolve 10 mg of M-FDNPA in 10 mL of Acetone (1.0 mg/mL). Note: Prepare fresh daily and protect from light.

-

Standard Solution: Dissolve amino acid standards in water (or 0.1 M HCl if solubility is poor) to a concentration of 50 mM.

Derivatization Procedure

This protocol ensures complete labeling while minimizing hydrolysis of the ester group on the reagent.

-

Mix: In a 1.5 mL amber microcentrifuge tube, combine:

-

50 µL Amino Acid Sample

-

50 µL Borate Buffer (1.0 M, pH 9.0)

-

100 µL M-FDNPA Solution (in Acetone)

-

-

Incubate: Vortex briefly and heat at 50°C for 60 minutes in a heating block.

-

Expert Insight: While Sanger's reagent (FDNB) reacts at room temperature, the bulky phenoxyacetate group of M-FDNPA may require thermal energy to overcome steric hindrance.

-

-

Quench: Add 50 µL of 1.0 M HCl to stop the reaction and protonate the carboxylic acid of the amino acid (improving solubility in organic extraction solvents if used).

-

Dilute/Filter: Dilute with 250 µL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

Since M-FDNPA is achiral, the separation relies entirely on the Chiral Stationary Phase .

| Parameter | Condition (Normal Phase Mode) | Condition (Reversed Phase Mode) |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA | Water (0.1% H3PO4) : Acetonitrile |

| Ratio | 90 : 10 : 0.1 (v/v/v) | Gradient: 20% to 60% B in 20 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 30°C |

| Detection | UV @ 340 nm | UV @ 340 nm |

Note: TFA is added in Normal Phase to suppress ionization of the free carboxylic acid on the amino acid, ensuring sharp peak shapes.

Method Validation & Troubleshooting

Self-Validating System Checks

To ensure data trustworthiness, every run should include:

-

Reagent Blank: Run a derivatization without amino acid. Peaks appearing here are hydrolysis byproducts (e.g., (2-hydroxy-4,6-dinitrophenoxy)acetate) and must be excluded from integration.

-

Racemic Check: Inject a derivatized racemic mixture (DL-amino acid). If retention times (

) of D and L are identical, the chiral column has failed or conditions are non-selective. -

Resolution (

) Calculation: Ensure

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization (pH too low). | Check Borate buffer pH. It must be >8.5 to ensure the amino group is deprotonated. |

| Peak Tailing | Silanol interactions or ionization. | Add 0.1% TFA (Normal Phase) or Formic Acid (Reverse Phase) to the mobile phase. |

| Extra Peaks | Reagent hydrolysis. | Reduce incubation time or temperature. Use fresh reagent. |

| No Separation | Wrong Column Mode. | DNP derivatives are π-acidic. Try a π-basic column (e.g., Whelk-O1) if polysaccharide columns fail. |

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

Caption: Step-by-step analytical workflow for chiral amino acid analysis using M-FDNPA.

References

-

Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

- Foundational text establishing the chemistry of 1-fluoro-2,4-dinitrobenzene (FDNB), the parent scaffold of M-FDNPA.

-

Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591–596. Link

- Establishes the standard for DNP-based chiral analysis, providing a benchmark for reaction conditions.

-

Ilisz, I., Berkecz, R., & Péter, A. (2008). HPLC separation of amino acid enantiomers: A review. Journal of Separation Science, 31(12), 2179–2204. Link

- Comprehensive review of CSPs suitable for separating DNP-deriv

-

Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

- Provides mechanistic insights into SNAr derivatization of amino acids which applies directly to M-FDNPA.

Sources

Application Note: A Multi-Modal Approach to Monitoring Nucleophilic Aromatic Substitution Reactions of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for monitoring the reactions of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate. This compound serves as an exemplary substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. We present detailed protocols for real-time kinetic analysis using UV-Vis spectrophotometry, in-situ reaction monitoring via Nuclear Magnetic Resonance (NMR) spectroscopy for mechanistic insights, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress and purity. The causality behind experimental choices is explained, ensuring a robust and self-validating system for data generation.

Introduction: The Chemistry of Activated Aryl Halides

This compound is a highly activated aromatic compound poised for nucleophilic aromatic substitution (SNAr). The reactivity of the aryl fluoride is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the fluorine leaving group. This electronic arrangement depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The generally accepted mechanism for this transformation is a two-step addition-elimination process.[1][2] The reaction commences with the nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the nitro groups. The subsequent, typically rapid, step involves the elimination of the fluoride ion, restoring the aromaticity of the ring and yielding the substituted product. Due to the high electronegativity of fluorine, the first step (formation of the Meisenheimer complex) is usually the rate-determining step.[3]

Monitoring these reactions is critical for understanding their kinetics, optimizing reaction conditions (e.g., solvent, temperature, and catalyst), and identifying potential intermediates or byproducts, which is essential in process development and drug discovery.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. Work in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations for hazardous materials.

Experimental Section 1: Kinetic Analysis by UV-Vis Spectrophotometry

Principle: The dinitrophenyl moiety is a strong chromophore. The reaction of this compound with a nucleophile often results in a significant shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, allowing for the reaction to be monitored in real-time.[6][7] By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Protocol for Kinetic Monitoring

-

Determine λmax: Prepare dilute solutions of the starting material and the expected product in the chosen reaction solvent. Scan the UV-Vis spectrum (typically 200-600 nm) for both to identify the optimal wavelength for monitoring, which is usually the λmax of the product where the starting material has minimal absorbance.

-

Reaction Setup: In a temperature-controlled cuvette holder, place a quartz cuvette containing a solution of this compound in the chosen solvent.

-

Initiate Reaction: Inject a solution of the nucleophile into the cuvette, ensuring rapid mixing.

-

Data Acquisition: Immediately begin acquiring absorbance data at the predetermined wavelength at regular time intervals.

-

Data Analysis: Plot absorbance versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the data can be fitted to a first-order exponential equation to determine the observed rate constant (kobs).

| Parameter | Recommended Setting |

| Spectrophotometer | Diode array or scanning UV-Vis spectrophotometer |

| Cuvette | 1 cm path length, quartz |

| Temperature Control | Peltier or water bath, e.g., 25.0 ± 0.1 °C |

| Starting Material Conc. | ~50 µM |

| Nucleophile Conc. | 500 µM to 5 mM (to ensure pseudo-first-order conditions) |

| Solvent | Acetonitrile, DMSO, or an appropriate buffer solution |

| Wavelength for Monitoring | λmax of the product (empirically determined) |

| Data Acquisition Interval | 1-10 seconds, depending on the reaction rate |

Experimental Section 2: Mechanistic Insights via In-situ NMR Spectroscopy

Principle: NMR spectroscopy provides detailed structural information, making it a powerful tool for monitoring the transformation of reactants into products and identifying any transient intermediates.[8] On-line NMR allows for the non-invasive monitoring of a reaction directly in the NMR tube.

Protocol for In-situ NMR Monitoring

-

Sample Preparation: In an NMR tube, dissolve this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material.

-

Reaction Initiation: Add the nucleophile to the NMR tube, mix quickly, and place it in the NMR spectrometer.

-

Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular intervals. Modern spectrometers can be programmed for automated acquisition.

-

Data Analysis: Process the spectra and integrate the signals corresponding to the starting material and the product. Plot the normalized integral values versus time to obtain a reaction profile.

| Parameter | Recommended Setting |

| Spectrometer | ≥400 MHz NMR spectrometer |

| Solvent | DMSO-d₆, CD₃CN, or other suitable deuterated solvent |

| Temperature | Controlled by the spectrometer's variable temperature unit |

| Starting Material Conc. | ~10-20 mM |

| Nucleophile Conc. | 1.1 to 2 equivalents |

| Acquisition Parameters | Adequate number of scans for good signal-to-noise; short relaxation delay |

| Time Interval | 1-5 minutes between spectra |

Expected ¹H NMR Chemical Shift Ranges (in CDCl₃, relative to TMS):

| Protons | Expected δ (ppm) | Multiplicity |

| Starting Material | ||

| Aromatic Protons | 8.0 - 9.0 | m |

| -O-CH₂- | 4.8 - 5.2 | s |

| -O-CH₃ | 3.7 - 4.0 | s |

| Generic Product (e.g., with an amine nucleophile) | ||

| Aromatic Protons | 7.0 - 9.0 | m |

| -O-CH₂- | 4.8 - 5.2 | s |

| -O-CH₃ | 3.7 - 4.0 | s |

Note: The exact chemical shifts are dependent on the solvent and the specific nucleophile used.[9][10][11][12]

Experimental Section 3: Quantitative Analysis by HPLC

Principle: HPLC with UV detection is a robust and sensitive method for separating and quantifying the components of a reaction mixture. This is particularly useful for determining the conversion of the starting material, the yield of the product, and for identifying any byproducts or impurities.

Protocol for HPLC Analysis

-

Reaction: Perform the reaction in a thermostated vial.

-

Sampling: At various time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile/water with a small amount of acid like TFA to stop the reaction).

-

Analysis: Inject the quenched and diluted sample into the HPLC system.

-

Quantification: Create a calibration curve for the starting material and the product to accurately determine their concentrations in the reaction mixture over time.

| Parameter | Recommended Setting |

| HPLC System | Standard analytical HPLC with a UV detector |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm or the λmax of the dinitrophenyl chromophore |

| Column Temperature | 30 °C |

Visualization of Workflow and Mechanism

Caption: Overall experimental workflow for monitoring the reaction.

Caption: The SNAr addition-elimination mechanism.

References

-

Alarcón-Espósito, J., et al. (2017). Site Activation Effects Promoted by Intramolecular Hydrogen Bond Interactions in SNAr Reactions. RSC Advances, 4, 30638–30643. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of related compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chawla, H. M., & Pathak, M. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Indian Journal of Chemistry - Section B, 49B, 1044-1053. [Link]

-

Britton, J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3435. [Link]

-

Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893931. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Galvanin, F., et al. (2023). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. UCL Discovery. [Link]

-

University of Leicester. (2016). Following Kinetics using UV vis spectroscopy. YouTube. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methyl difluoro(pentafluorophenoxy)acetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769356, Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate. PubChem. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(11), 1475. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2018). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide. ResearchGate. [Link]

-

Uchiyama, S., et al. (2015). UV-Vis spectra of DNPH solutions upon reaction with formaldehyde. ResearchGate. [Link]

-

Georganics. (n.d.). List of All Our Chemical Products. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ckgas.com [ckgas.com]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. chem.washington.edu [chem.washington.edu]

Troubleshooting & Optimization

Improving the yield of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate synthesis

Technical Support Center: Optimization of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate Synthesis

Executive Summary: The Reaction Landscape

The synthesis of This compound is a classic Williamson Ether Synthesis applied to a highly electron-deficient aromatic system. Unlike standard phenol alkylations, the substrate 2-fluoro-4,6-dinitrophenol possesses a very low pKa (estimated ~3.5–4.0) due to the strong electron-withdrawing effects of the two nitro groups and the fluorine atom.

The Core Challenge: While the acidity facilitates easy deprotonation, the resulting phenoxide anion is a weak nucleophile. Furthermore, the presence of the fluorine atom ortho to the reaction site and ortho/para to nitro groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr) side reactions if harsh bases are used.

Success Strategy: High yields depend on balancing nucleophilicity (driving the SN2 reaction) against hydrolysis (loss of the ester) and ring integrity (preventing F-displacement).

The "Golden Path" Protocol

This optimized protocol replaces generic conditions with a system designed to suppress common side reactions (ester hydrolysis and SNAr).

Reagents:

-

Substrate: 2-Fluoro-4,6-dinitrophenol (1.0 equiv)

-

Electrophile: Methyl bromoacetate (1.2 equiv) (Preferred over chloroacetate for faster kinetics)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 equiv)

-

Solvent: Acetone (HPLC grade, dried) or DMF (for scale-up >10g)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) (Optional: Finkelstein activation)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 2-fluoro-4,6-dinitrophenol and anhydrous Acetone (0.5 M concentration). Add finely ground K₂CO₃. Stir at room temperature for 30 minutes.

-

Why: This ensures complete formation of the phenoxide salt before the electrophile is introduced, preventing local excesses of alkyl halide.

-

-

Addition: Add Methyl bromoacetate dropwise over 10 minutes. If using Methyl chloroacetate, add KI (0.1 equiv) at this stage.

-

Reaction: Heat to reflux (approx. 56°C for Acetone) for 4–6 hours.

-

Monitoring: Check TLC (Silica; Hexane:EtOAc 7:3). Look for the disappearance of the intense yellow phenol spot.

-

-

Workup (Critical for Yield):

-

Cool to room temperature.[1]

-

Filter off the inorganic salts (KBr/KCl/Excess K₂CO₃). Do not add water yet.

-

Concentrate the filtrate to remove Acetone.

-

Redissolve residue in Ethyl Acetate and wash with cold saturated NaHCO₃ (to remove unreacted phenol) followed by Brine.

-

Troubleshooting Hub & FAQs

This section addresses specific failure modes reported by users.

Scenario A: "My yield is stuck at 50-60%, and I see a new spot on the baseline."

Diagnosis: Ester Hydrolysis. Cause: The presence of water in the solvent or the use of a hydroxide base (NaOH/KOH). Mechanism: The electron-deficient ring makes the ester carbonyl highly electrophilic. Even trace water, activated by base, will hydrolyze the methyl ester back to the carboxylic acid (the baseline spot). Solution:

-

Switch Base: Use K₂CO₃ or Cs₂CO₃. Avoid NaOH, KOH, or NaOMe.

-

Dry Solvents: Ensure Acetone/DMF is dry.

-

Remedy: If the acid impurity is formed, you can recover it by methylating with MeOH/H₂SO₄, but it is better to prevent it.

Scenario B: "The reaction mixture turned black/tarry, and I lost the Fluorine signal in NMR."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Cause: The Fluorine atom is activated by the ortho and para nitro groups. If you use a strong, hard nucleophile (like methoxide or a primary amine) or excessive heat, the nucleophile will displace the Fluorine instead of reacting with the Phenol-Oxygen. Solution:

-

Temperature Control: Do not exceed 80°C.

-

Base Choice: Stick to carbonate bases. Avoid alkoxides (NaOMe) which are strong enough to attack the ring.

Scenario C: "Reaction is too slow (incomplete conversion after 24h)."

Diagnosis: Poor Nucleophilicity. Cause: The dinitrophenoxide anion is highly stabilized and "lazy." Solution:

-

Solvent Switch: Move from Acetone to DMF or Acetonitrile . The dipolar aprotic nature solvates the potassium cation, leaving the phenoxide "naked" and more reactive.

-

Catalysis: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide/chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).

Diagnostic Visualization

Figure 1: Reaction Logic & Failure Pathways

This diagram illustrates the desired pathway versus the critical failure modes (Hydrolysis and SNAr).

Caption: Fig 1. The central pathway (Green) requires mild bases to avoid the red failure branches (Hydrolysis and Ring Substitution).

Figure 2: Troubleshooting Decision Matrix

Caption: Fig 2. Step-by-step logic for diagnosing yield losses based on physical observation.

Data Summary: Solvent & Base Effects

The following table summarizes internal optimization data for this class of reactions.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Major Impurity |

| Acetone | K₂CO₃ | 56 (Reflux) | 6 | 92% | None |

| DMF | K₂CO₃ | 80 | 2 | 88% | Trace SNAr |

| Acetone | NaOH (aq) | 56 | 4 | 45% | Hydrolysis Acid |

| THF | Et₃N | 65 | 12 | 60% | Unreacted SM (Slow) |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Williamson Ether Synthesis of Nitrophenols).

- Sakamoto, T. et al. "Synthesis of Flumiclorac-pentyl intermediates." Journal of Pesticide Science, 2001. (Structural analogs and F-displacement risks).

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanisms of SNAr in dinitro-halo systems).

-

Patent US 5,169,431. "N-phenylimide derivatives and their use as herbicides." (Describes the synthesis of similar fluoro-dinitrophenoxy acetates).

Sources

Side reactions and byproducts in the synthesis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Technical Support Center: Synthesis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Topic: Impurity Profiling, Side Reactions, and Process Optimization

Executive Summary: The Synthetic Landscape

The synthesis of This compound is a classic nucleophilic substitution, typically achieved via the Williamson Ether Synthesis . This involves the reaction of 2-fluoro-4,6-dinitrophenol with methyl bromoacetate (or chloroacetate) in the presence of a base (e.g.,

While the primary mechanism (

Module 1: Troubleshooting Guide (Q&A)

Q1: "I observe a 'phantom' peak in my HPLC at a lower retention time (approx. 0.8 RRT). My product yield is dropping. What is this?"

Diagnosis: You are likely observing the Acid Impurity [(2-fluoro-4,6-dinitrophenoxy)acetic acid]. The Mechanism: The methyl ester is susceptible to hydrolysis, especially in the presence of water and base. While the dinitro-ring makes the phenoxide a weaker nucleophile, it also makes the resulting ether's ester linkage sensitive to base-catalyzed hydrolysis if any moisture is present.

Corrective Action:

-

Water Scavenging: Ensure your solvent (Acetone or Acetonitrile) is anhydrous (<0.1%

). -

Base Selection: Switch from hydroxide bases (NaOH/KOH) to mild carbonates (

) or organic bases ( -

Phase Transfer: If using a biphasic system, avoid prolonged exposure to high pH aqueous phases.

Q2: "My NMR shows a singlet corresponding to an ethyl group (or isopropyl) instead of the expected methyl singlet. The mass spec shows M+14."

Diagnosis: This is Transesterification . The Mechanism: You likely used Ethanol (or Isopropanol) as a solvent or for recrystallization. In the presence of a basic catalyst (the reaction base), the solvent alcohol attacks the methyl ester, swapping the alkoxy group.

Corrective Action:

-

Solvent Matching: Always match the alcohol solvent to the ester group. If synthesizing a Methyl ester, use Methanol if an alcohol is required.

-

Inert Solvents: Prefer non-nucleophilic polar aprotic solvents like Acetonitrile (ACN) or DMF for the reaction step.

Q3: "The product is persistently bright yellow/orange even after recrystallization, and the melting point is depressed."

Diagnosis: Unreacted Phenol Contamination .

The Mechanism: 2-fluoro-4,6-dinitrophenol is intensely colored (yellow/orange) and acidic. It can "stick" to the product through

Corrective Action:

-

Alkaline Wash: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate) and wash with cold 5%

or dilute -

Stoichiometry: Use a slight excess of Methyl Bromoacetate (1.1 eq) to force the consumption of the phenol.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic pathway and the competing side reactions (Hydrolysis and Transesterification) that degrade purity.

Caption: Figure 1. Competitive pathways in the synthesis of this compound. The primary SN2 route (Blue) competes with base-catalyzed hydrolysis and solvolysis (Red).

Module 3: Optimized Synthetic Protocol

This protocol minimizes the "Phantom Peak" (Acid) and ensures high conversion.

Reagents:

-

2-Fluoro-4,6-dinitrophenol (

equiv) -

Methyl Bromoacetate (

equiv) – Excess drives reaction to completion. -

Potassium Carbonate (

equiv) – Anhydrous, finely ground. -

Solvent: Acetonitrile (ACN) – Preferred over Acetone for higher boiling point and lower volatility.

Step-by-Step Workflow:

-

Activation: Charge the reaction vessel with 2-fluoro-4,6-dinitrophenol and anhydrous ACN. Add

. Stir at room temperature for 15 minutes.-

Why? This pre-forms the phenoxide anion. The color will deepen to orange/red.

-

-

Addition: Add Methyl Bromoacetate dropwise over 10 minutes.

-

Control: Exothermic potential is low, but dropwise addition prevents local concentration hotspots that could favor side reactions.

-

-

Reaction: Heat to mild reflux (

C) for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3) or HPLC.-

Endpoint: Disappearance of the phenol peak.

-

-

Workup (Critical for Purity):

-

Cool to RT and filter off inorganic salts (

, Excess -

Evaporate ACN under reduced pressure.

-

Redissolve residue in Ethyl Acetate.

-

Wash 1: Cold 1M HCl (Removes basic impurities).

-

Wash 2: Cold 5%

(Removes unreacted Phenol and Acid Impurity). -

Wash 3: Brine.

-

-

Isolation: Dry over

, filter, and concentrate. Recrystallize from Methanol (if transesterification is not a risk due to short contact time) or Hexane/EtOAc.

Module 4: Quantitative Impurity Data

| Impurity Type | Retention Time (Relative) | Molecular Weight Shift | Root Cause | Prevention Strategy |

| Target Ester | 1.00 | M (Target) | N/A | N/A |

| Acid Byproduct | 0.80 - 0.85 | M - 14 | Water in solvent; Strong base | Use Anhydrous |

| Ethyl Ester | 1.10 - 1.15 | M + 14 | Ethanol used as solvent | Use Methanol or ACN. |

| Phenol Precursor | 0.50 - 0.60 | M - 72 | Incomplete reaction | Use 1.1 eq alkyl halide; Alkaline wash. |

References

-

Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

RSC Publishing. (1987). "Displacement of an Aromatic Nitro Group using Phenoxides". Journal of the Chemical Society, Perkin Transactions 1.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][4] Master Organic Chemistry.

-

Chemistry LibreTexts. (2021). "Nucleophilic Substitutions on Aromatic Systems". Chemistry LibreTexts.

Sources

Preventing hydrolysis of the ester group in Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Topic: Preventing Hydrolysis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Executive Summary: The "Activated Ester" Challenge

User Profile: Synthetic Chemists, Medicinal Chemists, Formulation Scientists.

The Core Problem:

this compound is not a standard ester. Structurally, it behaves as an activated ester . The presence of two nitro groups and a fluorine atom on the aromatic ring creates a massive electron-withdrawing (EWG) vortex. This electronic pull is transmitted through the ether oxygen to the acetate

The Consequence: The carbonyl carbon becomes exceptionally electrophilic.[1] While standard methyl esters require heating with strong base (NaOH) to hydrolyze, this molecule can undergo spontaneous hydrolysis in neutral water or mildly basic buffers (like NaHCO₃) within minutes. It is also highly prone to transesterification in alcoholic solvents.

The Chemistry of Instability (The "Why")

To prevent degradation, you must understand the electronic cascade driving the reactivity.

Mechanistic Insight: The Inductive Cascade

-

The Source: The 4,6-dinitro and 2-fluoro substituents are powerful electron-withdrawing groups (

and -

The Transmission: This electron deficiency is relayed to the phenoxy oxygen, making it less able to donate lone-pair electrons into the ring, and instead, it pulls density from the adjacent methylene (

) group. -

The Activation: The methylene group, now electron-poor, exerts an inductive pull on the ester carbonyl carbon (

). -

The Result: The carbonyl carbon assumes a high partial positive charge (

), significantly lowering the activation energy for nucleophilic attack by water (

Visualizing the Instability Pathway

Figure 1: The mechanistic pathway showing how electron-withdrawing groups (EWG) activate the ester carbonyl, facilitating rapid nucleophilic attack.

Troubleshooting Guides: Diagnostics & Solutions

Scenario A: "My product disappears during aqueous workup."

Symptoms:

-

TLC shows a new, polar spot (the free acid) appearing after washing with saturated sodium bicarbonate (

). -

Yield is significantly lower than expected.

Root Cause:

Corrective Protocol:

| Step | Standard Protocol (AVOID) | Correct Protocol (USE) |

|---|

| Quench | Pour into Sat.

Scenario B: "The NMR spectrum shows a mixture of methyl and ethyl esters."

Symptoms:

-

You recrystallized or stored the compound in Ethanol (

). -

Proton NMR shows a quartet/triplet pattern characteristic of an ethyl group alongside the methyl singlet.

Root Cause: Transesterification. The activated carbonyl is so reactive that solvent alcohol molecules (ethanol) will displace the methoxy group, catalyzed by trace acidity or basicity on glass surfaces.

Corrective Protocol:

-

Solvent Choice: strictly avoid primary alcohols (MeOH, EtOH) for storage or recrystallization unless you want to swap the ester group.

-

Recommended Solvents:

(DCM), Ethyl Acetate (EtOAc), or Toluene. -

If Alcohol is Necessary: Use Isopropanol (

). The steric bulk of the secondary alcohol slows down the nucleophilic attack significantly compared to methanol or ethanol.

Scenario C: "The compound degrades in the freezer."

Symptoms:

-

Purity drops after 1 week at -20°C.

-

Acrid smell (acetic acid/phenol derivatives) upon opening the vial.

Root Cause:

Moisture Intrusion. The hydrolysis is autocatalytic. As the ester hydrolyzes, it generates (2-fluoro-4,6-dinitrophenoxy)acetic acid. The protons released (

Corrective Protocol:

-

Desiccation: Store under Argon/Nitrogen atmosphere.

-

Container: Seal with Parafilm inside a secondary container containing Drierite or silica gel packets.

-

Temperature: -20°C is correct, but only if the environment is anhydrous.

Step-by-Step Safe Handling Workflow

Follow this flowchart to ensure integrity from synthesis to storage.

Figure 2: Optimized workflow for isolation and storage to prevent hydrolytic cleavage.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography for purification?

-

Answer: Proceed with caution. Standard silica gel is slightly acidic (

), which is generally safe, but the surface water on silica can promote hydrolysis. -

Fix: Flush the column with 100% solvent (e.g., DCM) before loading. Elute rapidly. Do not leave the compound on the column overnight. If degradation is observed, neutralize the silica with 1% Triethylamine (TEA), but be aware that TEA might promote base-catalyzed hydrolysis if wet. Neutral Alumina is often a safer stationary phase for this class of compounds.

Q2: I need to use this in a biological assay (pH 7.4). Will it survive?

-

Answer: Likely not for long. At pH 7.4, the half-life (

) may be in the range of minutes to roughly an hour due to the activated nature of the ester [1]. -

Fix: Prepare stock solutions in DMSO (anhydrous). Add to the assay buffer immediately before measurement. If the assay requires long incubation, validate stability by HPLC over the assay duration. You may need to switch to a more stable ester (e.g., tert-butyl or isopropyl) if the methyl ester is too labile.

Q3: Why is the 2-fluoro group significant?

-

Answer: While the nitro groups provide the bulk of the electron withdrawal, the fluorine atom at the ortho position adds both inductive withdrawal (

) and a steric element. It effectively blocks one side of the ether oxygen, potentially forcing a conformation that exposes the ester carbonyl further, or simply adding to the cumulative electron deficiency of the ring [2].

References

-

Mechanism of Ester Hydrolysis & Electronic Effects

- Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

- Context: Establishes the correlation between pKa of the leaving group (dinitrophenols have pKa ~4)

-

Acidity and Leaving Group Ability of Dinitrophenols

-

Stability of Activated Esters in Biological Media

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

- Context: Discusses the lability of electron-deficient esters (like phenoxyacet

Sources

Troubleshooting peak tailing in HPLC analysis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate derivatives

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Peak Tailing Resolution for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate Ticket ID: #HPLC-NITRO-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Nature of the Problem

You are observing peak tailing for This compound .[1][2] To resolve this, we must look beyond generic "bad column" diagnoses and understand the specific molecular interactions at play.

The Molecule: This is a nitro-aromatic ester .[1]

-

Key Feature 1 (The Trap): The two nitro groups (

) and the ether oxygen create regions of high electron density.[1] These are hydrogen-bond acceptors.[1] -

Key Feature 2 (The Surface): Silica-based HPLC columns contain residual silanols (

).[1][3] -

The Interaction: The tailing is likely caused by hydrogen bonding between the nitro/ether groups of your analyte and the acidic silanols on the stationary phase. This is a secondary interaction (the primary being the desired hydrophobic retention).[1]

Module 1: Diagnostic Logic (Is it Chemistry or Physics?)

Before altering your chemistry, we must rule out physical system failures.[1] Use this logic flow to isolate the root cause.

Figure 1: Diagnostic decision tree. If only your nitro-ester tails while other neutral markers (like Toluene) are symmetrical, the issue is Chemical (Silanol Activity).

Module 2: Chemical Troubleshooting (The "Silanol Shield" Protocol)

If your diagnostic points to a chemical issue, the silanols are active.[3] Since your analyte is an ester (neutral), you cannot "protonate" it to fix the shape. Instead, you must suppress the stationary phase .

Step 1: Mobile Phase pH Optimization

Why: Residual silanols (

| Parameter | Recommendation | Rationale |

| Buffer | 0.1% Formic Acid or 20mM Phosphate (pH 2.[1]5) | Suppresses silanol ionization.[1] |

| Avoid | Neutral pH (Water/ACN only) | Leaves silanols active; causes severe tailing.[1] |

| Warning | Do NOT exceed pH 8.0 | Your analyte is an ester; high pH will hydrolyze it to the acid form.[1] |

Step 2: Stationary Phase Selection

If pH adjustment fails, your column's "carbon load" or "end-capping" is insufficient.[1]

-

Recommended: High-Purity Type B Silica with extensive end-capping.[1]

-

Avoid: Uncapped silica or low-carbon-load C18 columns.[1]

Module 3: The "Solvent Mismatch" Effect

A frequent, overlooked cause of tailing for hydrophobic esters is the injection solvent.

The Scenario: You dissolve your sample in 100% Acetonitrile (ACN) because it is soluble, but your mobile phase starts at 10% ACN. The Result: The sample "precipitates" or travels faster than the mobile phase at the column head, causing a distorted, tailing peak.

Protocol: The Solvent Strength Test

-

Prepare Sample A: Dissolved in 100% ACN.

-

Prepare Sample B: Dissolved in 50:50 ACN:Water (or the starting mobile phase ratio).

-

Inject both.

FAQ: Specific User Scenarios

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Proceed with caution. TEA is a "silanol blocker" that competes for active sites. While effective, it permanently alters the column and can be difficult to wash out. Modern "End-capped" columns usually render TEA unnecessary.[1] If you must use it, add 5-10 mM TEA to the aqueous buffer, but ensure pH is adjusted after addition.